molecular formula C24H28N6O3S B2469697 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189975-80-1

1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2469697
CAS RN: 1189975-80-1
M. Wt: 480.59
InChI Key: QCTKWAORKYNFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound involves a series of steps and is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a triazole-pyrimidine core with various functional groups attached. The structure was confirmed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Biological Activities

  • Compounds similar to the specified chemical have been synthesized for their potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibited good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
  • Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated as anti-inflammatory and analgesic agents, showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antihypertensive and Antagonist Activities

  • A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, incorporating morpholine, piperidine, or piperazine moieties, were prepared and evaluated for their antihypertensive activity. Among these, certain compounds demonstrated promising activity, highlighting the potential of these structures in developing antihypertensive agents (Bayomi et al., 1999).

Imaging and Diagnostic Applications

  • The compound "2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine" ([11C]Preladenant) was developed for mapping cerebral adenosine A2A receptors with PET, demonstrating favorable brain kinetics and suitability as an A2AR PET tracer. This highlights the potential of such compounds in neuroimaging and the study of neurological disorders (Zhou et al., 2014).

Antimicrobial and Antitumor Agents

  • Research into thiazolopyrimidines as potential antimicrobial and antitumor agents has shown that certain derivatives exhibit promising antimicrobial activity, although they did not display appreciable antitumor activity. This points to the selective biological activity of these compounds and their potential therapeutic applications (Said et al., 2004).

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, by forming favorable interactions with their active residues . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name

12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-3-10-29-23(32)22-19(9-15-34-22)30-20(25-26-24(29)30)7-8-21(31)28-13-11-27(12-14-28)17-5-4-6-18(16-17)33-2/h4-6,9,15-16H,3,7-8,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKWAORKYNFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.